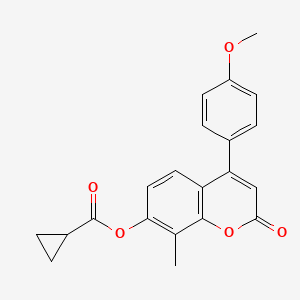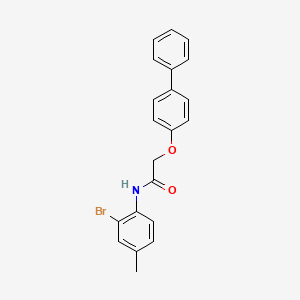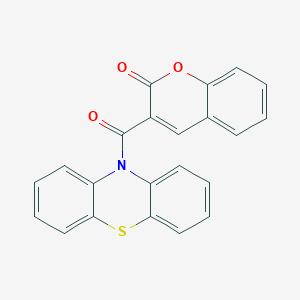![molecular formula C20H20N4O4S B3475186 N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide](/img/structure/B3475186.png)
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide
概要
説明
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide is a compound known for its role as an inhibitor in various biochemical pathways. It is particularly noted for its ability to inhibit mixed lineage kinase domain-like protein (MLKL), which is involved in necroptosis, a form of programmed cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide typically involves the reaction of 3-methoxypyrazine-2-amine with 4-isocyanatobenzenesulfonamide under controlled conditions. This reaction forms the sulfonamide linkage. The final step involves the addition of 3-phenylpropanoic acid to form the complete compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized for temperature, pressure, and solvent use to maximize efficiency .
化学反応の分析
Types of Reactions
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve agents like sodium borohydride.
Substitution: Common substitution reactions involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various chemical reactions.
Biology: Plays a role in studying necroptosis and other cell death pathways.
Medicine: Investigated for its potential therapeutic effects in diseases involving necroptosis, such as neurodegenerative diseases and cancer.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry
作用機序
The compound exerts its effects by covalently modifying cysteine residues on MLKL, thereby inhibiting its function. This inhibition prevents the formation of the necrosome complex, which is essential for the execution of necroptosis. The molecular targets include MLKL and other proteins involved in the necroptosis pathway .
類似化合物との比較
Similar Compounds
Necrostatin-1: Another inhibitor of necroptosis, but it targets RIP1 kinase instead of MLKL.
GSK’872: Inhibits RIP3 kinase, another component of the necroptosis pathway.
Ferrostatin-1: Inhibits ferroptosis, a different form of programmed cell death
Uniqueness
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide is unique in its specific inhibition of MLKL, making it a valuable tool for studying necroptosis. Its specificity and potency distinguish it from other inhibitors that target different components of the cell death pathways .
特性
IUPAC Name |
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-28-20-19(21-13-14-22-20)24-29(26,27)17-10-8-16(9-11-17)23-18(25)12-7-15-5-3-2-4-6-15/h2-6,8-11,13-14H,7,12H2,1H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKZGFJMJDPAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid](/img/structure/B3475103.png)

![4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B3475112.png)
![6-METHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B3475115.png)
![7-methyl-9-{[3-(trifluoromethyl)benzyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3475121.png)
![3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3475125.png)
![8-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3475139.png)
![2-chloro-3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3475146.png)
![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3475156.png)
![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3475162.png)
![2-(4-chlorophenoxy)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B3475170.png)
![(2,4-dichlorophenyl)methyl N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamate](/img/structure/B3475172.png)


